N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Select this specific heterocyclic carboxamide (MW 237.30) when your SAR campaign demands a low-lipophilicity fragment. Its XLogP3 of 0.2 substantially reduces aggregation risk in aqueous screens versus all-carbon analogs (XLogP3 0.7–1.6). The tetrahydrofuran ether oxygen adds a third H-bond acceptor (vs. two in cyclopropane/cyclobutane/pivalamide congeners), enabling exploration of water-mediated ligand–protein interactions. At TPSA 56.2 Ų, it sits at the permeability–solubility boundary—perfect for systematically mapping polarity–DMPK trade-offs across a series spanning 47–67 Ų. Not a drop-in replacement for any analog; verify identity via InChIKey FXQSKVFPNNYVLQ-UHFFFAOYSA-N.

Molecular Formula C12H19N3O2
Molecular Weight 237.303
CAS No. 2034454-01-6
Cat. No. B2558205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide
CAS2034454-01-6
Molecular FormulaC12H19N3O2
Molecular Weight237.303
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2CCOC2
InChIInChI=1S/C12H19N3O2/c1-9-7-11(14-15(9)2)3-5-13-12(16)10-4-6-17-8-10/h7,10H,3-6,8H2,1-2H3,(H,13,16)
InChIKeyFXQSKVFPNNYVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide: Core Identity and Procurement Relevance


N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide (CAS 2034454-01-6, PubChem CID 92109219) is a heterocyclic carboxamide that joins a 1,5-dimethylpyrazole head group to a tetrahydrofuran-3-carboxamide tail via an ethylene linker. With a molecular formula of C12H19N3O2 and a molecular weight of 237.30 g/mol, it belongs to a series of pyrazole-ethyl-amide analogs commonly used as fragments or screening compounds in early drug discovery [1]. The tetrahydrofuran ring distinguishes it from all-carbon cyclic amide counterparts by contributing an additional hydrogen bond acceptor and modulating the lipophilicity/polar surface area balance, features that directly influence solubility, permeability, and target-engagement profiles [1].

Why N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide Cannot Be Trivially Substituted with In-Class Analogs


Compounds that preserve the 1,5-dimethylpyrazol-3-yl-ethylamine scaffold but exchange the acyl moiety display quantitatively distinct physicochemical signatures that translate into divergent biological behavior. Even among close congeners—cyclopropane-, cyclobutane-, pivalamide-, and thiophene-carboxamide analogs—computed XLogP3 values span 0.2 to 1.6, hydrogen-bond acceptor counts range from 2 to 4, and topological polar surface areas differ by over 9 Ų [1][2][3][4]. Such differences are sufficient to alter aqueous solubility by an order of magnitude, shift passive membrane permeability, and change molecular recognition patterns in protein binding sites. Therefore, treating any member of this series as a drop-in replacement without head-to-head quantitative evidence introduces uncontrolled variables that can confound SAR interpretation and erode experimental reproducibility.

Quantitative Differentiation of N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide from Its Closest Analogs


Lipophilicity (XLogP3) Relative to Cyclopropane, Cyclobutane, and Pivalamide Analogs

The target compound displays the lowest computed lipophilicity (XLogP3 = 0.2) among the four directly comparable pyrazole-ethyl-amide congeners, substantially more hydrophilic than the cyclopropane (XLogP3 = 0.7), cyclobutane (XLogP3 = 1.2), and pivalamide (XLogP3 = 1.6) analogs [1][2][3][4]. This 0.5–1.4 log unit difference corresponds to a predicted ~3–25-fold reduction in octanol-water partition coefficient, indicating markedly higher aqueous solubility for the tetrahydrofuran derivative.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count Versus All-Carbon Cyclic Amide Analogs

The tetrahydrofuran-3-carboxamide moiety contributes three hydrogen-bond acceptors (one carboxamide carbonyl oxygen, one carboxamide NH as donor, and one furan ring oxygen), compared with only two hydrogen-bond acceptors in the cyclopropane, cyclobutane, and pivalamide analogs, which lack the ring oxygen [1][2][3][4]. The additional acceptor is the furan oxygen, which can participate in water-mediated or direct polar interactions without significantly altering the hydrogen-bond donor count (all compounds retain one donor).

Hydrogen bonding Target engagement Molecular recognition

Topological Polar Surface Area Differentiation Within the Pyrazole-Ethyl-Amide Series

The target compound possesses a topological polar surface area of 56.2 Ų, compared with approximately 46.9 Ų for the cyclopropane, cyclobutane, and pivalamide analogs [1][2][3][4]. This ~9.3 Ų increase arises from the furan oxygen and places the compound closer to the threshold where passive transcellular permeability begins to decline, a consideration for oral bioavailability or blood-brain barrier penetration predictions.

Polar surface area Permeability ADME

Molecular Weight Discrimination from Lower-Molecular-Weight Congeners

At 237.30 g/mol, the target compound is 7–14% heavier than the cyclopropane (207.27 g/mol), cyclobutane (221.30 g/mol), and pivalamide (223.31 g/mol) analogs [1][2][3][4]. While all fall within fragment-like space (MW < 300), the incremental mass of the tetrahydrofuran ring introduces one additional heavy atom (oxygen) that may modestly influence ligand efficiency metrics and synthetic tractability.

Molecular weight Fragment-based screening Ligand efficiency

Regioisomeric Scaffold Comparison: 1,5-Dimethylpyrazol-3-yl-ethyl vs. 4-(Furan-3-yl)-1H-pyrazol-1-yl-ethyl Tetrahydrofuran Carboxamide

The closely related regioisomeric variant N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide (CID 122244815), which repositions the furan onto the pyrazole C4 position and moves the ethyl linker to the N1 nitrogen, exhibits an XLogP3 of 0.1, a TPSA of ~67 Ų (estimated), and four hydrogen-bond acceptors [1]. This demonstrates that even within the same gross chemotype, subtle connectivity changes produce measurable differences in key drug-like properties, reinforcing that the specific 1,5-dimethyl substitution pattern and ethylene connectivity of the target compound constitute a unique physicochemical profile not mirrored by regioisomers.

Regioisomerism Scaffold hopping Physicochemical divergence

Procurement-Guiding Application Scenarios for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide


Fragment-Based Screening Where Aqueous Solubility and Low Lipophilicity Are Paramount

With a predicted XLogP3 of 0.2—significantly lower than the 0.7–1.6 range of its all-carbon cyclic amide counterparts—this compound is better suited for high-concentration aqueous fragment screens, where excessive lipophilicity leads to aggregation and false positives [1][2][3][4].

Structure-Activity Relationship (SAR) Studies Exploring Polar Pharmacophore Contributions

The presence of three hydrogen-bond acceptors (vs. two in the cyclopropane, cyclobutane, and pivalamide series) makes this compound the preferred choice for probing the contribution of an ether oxygen to target binding, particularly in systems where water-mediated hydrogen bonds are hypothesized to stabilize the ligand-protein complex [1][2][3][4].

ADME Profiling Studies Requiring Moderate Polar Surface Area

The TPSA of 56.2 Ų positions this compound at the boundary where passive permeability begins to be modulated by polarity. It can serve as a model compound for investigating the permeability-solubility trade-off in a congeneric series that spans TPSA values from ~47 to ~67 Ų [1][2][3][4][5].

Chemical Biology Probe Design in the 200–250 Da Fragment Space

At 237.30 g/mol, the compound falls within the optimal fragment mass range while incorporating a heterocyclic oxygen that can be exploited for subsequent synthetic elaboration (e.g., ring-opening or oxidation). It offers a distinct vector for chemical optimization compared to its all-carbon analogs with comparable molecular weights [1][2][3][4].

Quote Request

Request a Quote for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydrofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.